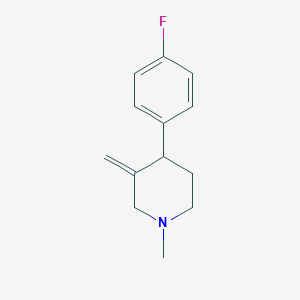![molecular formula C12H12BFO5 B13336993 (2-(5-Fluoro-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)vinyl)boronic acid](/img/structure/B13336993.png)
(2-(5-Fluoro-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)vinyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(5-Fluoro-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)vinyl)boronic acid: is a boronic acid derivative that features a unique structure combining a boronic acid group with a fluorinated benzo[d][1,3]dioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(5-Fluoro-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)vinyl)boronic acid typically involves the following steps:
Formation of the Benzo[d][1,3]dioxin Core: The benzo[d][1,3]dioxin core can be synthesized through a cyclization reaction involving appropriate precursors such as catechol and a suitable dihalide.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, forming boronic esters or borates.
Reduction: Reduction reactions can target the carbonyl group in the benzo[d][1,3]dioxin moiety, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halides, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products
Oxidation: Boronic esters, borates.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The boronic acid group makes this compound a valuable ligand in various catalytic processes, including Suzuki-Miyaura coupling reactions.
Synthesis: It can be used as a building block in the synthesis of more complex organic molecules.
Biology
Drug Development: The unique structure of this compound makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2-(5-Fluoro-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)vinyl)boronic acid is largely dependent on its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition. The fluorinated benzo[d][1,3]dioxin moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative with similar reactivity but lacking the fluorinated benzo[d][1,3]dioxin moiety.
Fluorobenzene: Contains a fluorine atom but lacks the boronic acid group and the benzo[d][1,3]dioxin structure.
Vinylboronic Acid: Contains the boronic acid and vinyl groups but lacks the fluorinated benzo[d][1,3]dioxin moiety.
Uniqueness
The combination of the boronic acid group, the fluorinated benzo[d][1,3]dioxin moiety, and the vinyl group makes (2-(5-Fluoro-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)vinyl)boronic acid unique. This structure provides a unique set of chemical properties, including enhanced reactivity, specificity, and potential for diverse applications in various fields.
Properties
Molecular Formula |
C12H12BFO5 |
|---|---|
Molecular Weight |
266.03 g/mol |
IUPAC Name |
[(E)-2-(5-fluoro-2,2-dimethyl-4-oxo-1,3-benzodioxin-8-yl)ethenyl]boronic acid |
InChI |
InChI=1S/C12H12BFO5/c1-12(2)18-10-7(5-6-13(16)17)3-4-8(14)9(10)11(15)19-12/h3-6,16-17H,1-2H3/b6-5+ |
InChI Key |
SGPIGSHLDNBRQB-AATRIKPKSA-N |
Isomeric SMILES |
B(/C=C/C1=C2C(=C(C=C1)F)C(=O)OC(O2)(C)C)(O)O |
Canonical SMILES |
B(C=CC1=C2C(=C(C=C1)F)C(=O)OC(O2)(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



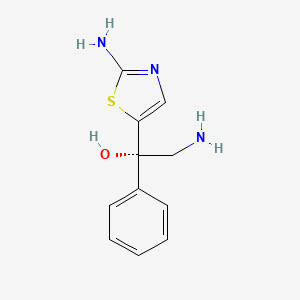
![3-[1-(Trifluoromethyl)cyclopropyl]-1h-pyrazol-5-amine](/img/structure/B13336927.png)
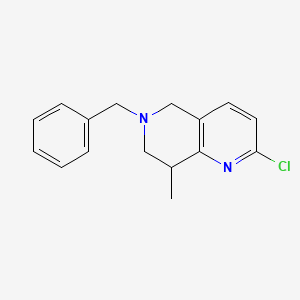
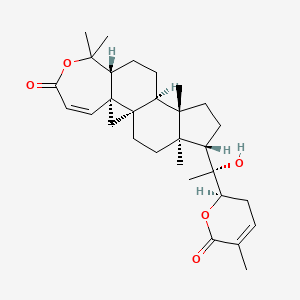
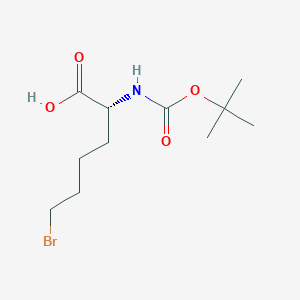
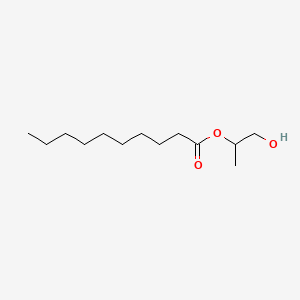
![5-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13336949.png)
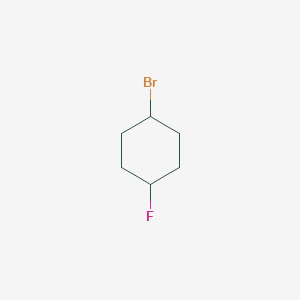
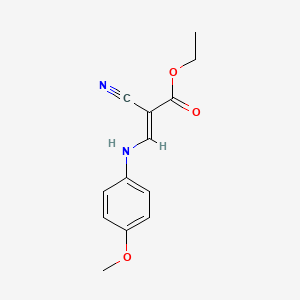
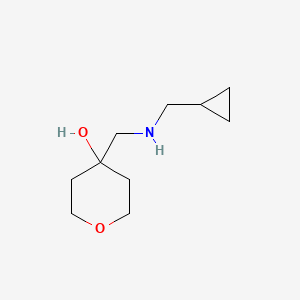
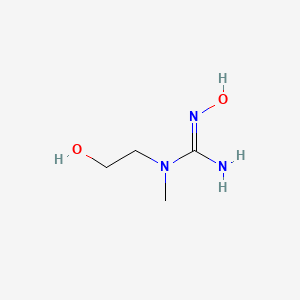
![8-Amino-5-(tert-butoxycarbonyl)-5-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B13336982.png)
